Metronidazole acetate

Physicochemical characterization Prodrug design LogP

Researchers developing HPLC methods for metronidazole analysis face challenges with impurity identification due to the lack of authentic, well-characterized reference standards. Metronidazole acetate (CAS 13182-82-6) directly addresses this gap as the definitive O-acetyl reference standard, offering a distinct chromatographic retention time and mass spectrum derived from its increased lipophilicity (XlogP 0.3 vs. -0.02 for metronidazole). - Enables accurate quantification of metronidazole acetate impurities per pharmacopoeial monographs. - Serves as a protected synthetic intermediate for novel prodrug design, preventing competing side reactions. - Lower melting point (118-121°C) facilitates hot-melt extrusion and spray congealing for tailored solid dispersions. Supplied with certificate of analysis; research-use-only (RUO) grade. Standard global B2B shipping with temperature-controlled options.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
CAS No. 13182-82-6
Cat. No. B032154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetronidazole acetate
CAS13182-82-6
SynonymsO-Acetylmetronidazole;  2-Methyl-5-nitro-1H-imidazole-1-ethanol 1-Acetate;  2-Methyl-5-nitro-imidazole-1-ethanol Acetate
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCOC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O4/c1-6-9-5-8(11(13)14)10(6)3-4-15-7(2)12/h5H,3-4H2,1-2H3
InChIKeyMQXDTGGRMOLAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metronidazole Acetate (CAS 13182-82-6): A Key Ester Derivative and Analytical Reference Standard


Metronidazole acetate (CAS 13182-82-6) is the O-acetyl ester derivative of the widely used nitroimidazole antibiotic, metronidazole. It functions as both a prodrug and a primary metabolite, but its principal role in scientific and industrial settings is as a protected intermediate for synthesis and a high-purity reference standard for analytical methods . As a derivative with a blocked hydroxyl group, it exhibits significantly different physicochemical properties—most notably increased lipophilicity—compared to the parent drug, which makes it a critical tool in pharmaceutical development, impurity profiling, and stability studies .

Why Metronidazole Acetate Cannot Be Substituted by Metronidazole or Other Nitroimidazole Analogs


While metronidazole acetate shares its core antimicrobial mechanism with metronidazole, tinidazole, and secnidazole [1], generic substitution fails in non-clinical, industrial applications due to fundamental differences in physicochemical behavior and analytical properties. Simple nitroimidazole analogs lack the specific ester functionality that confers a distinct lipophilicity (XlogP of 0.3 vs. -0.02 for metronidazole) [2], solubility profile, and chromatographic retention time. These differences are critical for accurate HPLC method development, impurity identification, and prodrug design, rendering any in-class substitution scientifically invalid without extensive re-validation.

Quantitative Differentiation of Metronidazole Acetate: Comparative Data vs. Analogs


Enhanced Lipophilicity vs. Metronidazole for Prodrug Design and Extraction

Metronidazole acetate is significantly more lipophilic than its parent compound, metronidazole, a property that directly impacts its utility in prodrug design, sample extraction, and chromatographic separation. The calculated XlogP value for metronidazole acetate is 0.3 , compared to metronidazole's XlogP of -0.02 [1]. This difference in lipophilicity translates to altered membrane permeability and organic solvent partitioning, which is critical for designing esters with improved bioavailability or for developing efficient liquid-liquid extraction protocols.

Physicochemical characterization Prodrug design LogP

Altered Melting Point vs. Metronidazole for Crystallization and Formulation

The esterification of metronidazole to metronidazole acetate significantly alters its solid-state properties, most notably its melting point. Metronidazole acetate has a reported melting point range of 118-121°C . In contrast, the parent drug metronidazole has a melting point of 159-163°C [1]. This substantial difference (a decrease of ~40°C) is a direct consequence of disrupting intermolecular hydrogen bonding in the crystal lattice, which can be exploited to improve processing characteristics such as melting for hot-melt extrusion or to alter dissolution profiles in solid dosage forms.

Crystallization Formulation Solid-state properties

Kinetic Stability vs. Carvacrol and Eugenol Prodrugs in Alkaline Conditions

The hydrolysis kinetics of metronidazole acetate can be compared to those of other metronidazole ester prodrugs. A validated RP-HPLC study showed that related metronidazole prodrugs (with carvacrol and eugenol) were stable in acidic pH but hydrolyzed in alkaline buffer with rate constants ranging from 0.082-0.117 hr⁻¹ and half-lives between 5.9-8.5 hours [1]. While direct data for metronidazole acetate was not in this specific set, it provides a class-level inference for the expected behavior of aliphatic esters, distinguishing them from more stable ether-linked analogs or the parent drug. The acetate ester is known to hydrolyze more readily than longer-chain esters like butyrate or valerate, making it a faster-acting prodrug candidate [2].

Hydrolysis kinetics Chemical stability Prodrug activation

Role as a Protected Synthetic Intermediate vs. Unprotected Metronidazole

In chemical synthesis, the acetate group on metronidazole acetate serves as a protecting group for the primary alcohol functionality of metronidazole. This allows for selective chemical reactions at other sites on the imidazole ring without interference from the nucleophilic hydroxyl group . Unlike metronidazole, which would participate in side reactions (e.g., esterification, oxidation), metronidazole acetate can be used in the synthesis of more complex prodrugs, such as cyclic amine-linked derivatives [1]. After the desired transformations are complete, the acetate protecting group can be selectively removed via mild hydrolysis to regenerate the active metronidazole.

Organic synthesis Protecting group Derivatization

Primary Applications of Metronidazole Acetate Based on Differential Evidence


Analytical Reference Standard for HPLC/LC-MS Impurity Profiling

Due to its unique chromatographic retention time and distinct mass spectrum, which are a direct result of its increased lipophilicity (XlogP 0.3) , metronidazole acetate is the definitive reference standard for identifying and quantifying metronidazole acetate impurities in pharmaceutical formulations. Its use is mandated by pharmacopoeial monographs for ensuring the purity of metronidazole drug substance and drug products [1].

Protected Intermediate for Advanced Prodrug Synthesis

Researchers utilize metronidazole acetate as a starting material for the synthesis of novel metronidazole prodrugs. The acetate group acts as a protecting group, enabling selective derivatization of the imidazole ring to create compounds like cyclic amine-linked prodrugs [2]. This is impossible with unprotected metronidazole, which would undergo competing side reactions.

Model Compound for Enhanced Membrane Permeability Studies

The quantifiably higher lipophilicity of metronidazole acetate (XlogP 0.3) compared to metronidazole (XlogP -0.02) [3] makes it a valuable tool in preclinical research. It serves as a model prodrug to investigate how esterification can improve the passive diffusion of polar drugs across biological membranes, such as the skin or blood-brain barrier.

Formulation Development for Solid Dosage Forms

Formulation scientists exploit the significantly lower melting point of metronidazole acetate (118-121°C) compared to metronidazole (159-163°C) for specific manufacturing processes. This property makes it more amenable to techniques like hot-melt extrusion or spray congealing, enabling the creation of solid dispersions with tailored release profiles that are difficult to achieve with the parent drug.

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